molecular formula C7H2Cl4O B047947 2,4,6-Trichlorobenzoyl chloride CAS No. 4136-95-2

2,4,6-Trichlorobenzoyl chloride

Cat. No. B047947
CAS RN: 4136-95-2
M. Wt: 243.9 g/mol
InChI Key: OZGSEIVTQLXWRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trichlorobenzoyl chloride involves reactions between specific aryl compounds and chlorinating agents. For instance, the synthesis of dichlorobenzamide derivatives from reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution demonstrates the reactivity of chlorobenzoyl chlorides with amines to form amide compounds in good yields. These reactions, carried out at elevated temperatures, highlight the chemical versatility and reactivity of chlorobenzoyl chlorides (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of related chlorobenzoyl compounds, such as 2,4,6-trichlorophenylisonitrile and 2,4,6-trichlorobenzonitrile, showcases the arrangement of chlorine atoms and their impact on the overall molecular geometry. These compounds exhibit distinct layer-stacking modes and intermolecular interactions, such as Cl...CN and Cl...NC interactions, which contribute to their structural stability and reactivity (Pink et al., 2000).

Scientific Research Applications

  • Esterification and Large-Ring Lactonization : A study by Inanaga et al. (1979) developed a rapid and mild esterification method using 2,4,6-trichlorobenzoic anhydrides and 4-dimethylaminopyridine, which was successfully applied to the synthesis of large-ring lactones (Inanaga et al., 1979).

  • Efficient Esterification Method : Okuno et al. (2014) described the use of a modified Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride-4-dimethylaminopyridine) for providing a convenient and efficient esterification method, eliminating the need for intractable acid chloride or acid anhydrides (Okuno et al., 2014).

  • Aromatization and Ring Splitting : Kutkevichus et al. (1974) found that thionyl chloride can partially chlorinate certain compounds at specific positions, leading to aromatization and partial splitting of tetrahydropyridine rings (Kutkevichus et al., 1974).

  • Toxicity Studies : Johannsen and Levinskas (1987) researched the oral toxicity of trichlorobenzyl chloride and its acid derivative, noting that trichlorobenzyl chloride can cause weight gain retardation and degenerative liver changes in rats (Johannsen & Levinskas, 1987).

  • Ortho Effect in Solvolyses : Park and Kevill (2012) studied the ortho effect in the solvolyses of similar compounds, observing how certain substituents can hinder attacks on acyl carbon, influencing reaction pathways (Park & Kevill, 2012).

  • Advanced Oxidation Processes : Yuan et al. (2011) examined how chloride ion concentrations can affect the degradation of dyes in advanced oxidation processes, potentially leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).

  • Wastewater Treatment : Gaya et al. (2010) explored the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder, demonstrating its potential in wastewater treatment (Gaya et al., 2010).

Safety and Hazards

This compound is dangerous and corrosive. It is recommended to wear personal protective equipment/face protection. Avoid breathing mist/vapors/spray. Do not get in eyes, on skin, or on clothing .

Future Directions

2,4,6-Trichlorobenzoyl chloride may be used in the preparation of γ-lactone and δ-lactone, aliphatic aromatic anhydrides, required for the synthesis of amphiphilic hyaluronan, mixed anhydride, required for the synthesis of angelate esters, synthesis of both spongistatin 1 and spongistatin 2, and large-ring lactones in high yields .

properties

IUPAC Name

2,4,6-trichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSEIVTQLXWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369980
Record name 2,4,6-Trichlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4136-95-2
Record name 2,4,6-Trichlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4136-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1083Y98L1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2,4,6-trichlorobenzoic acid (1.0 g, 4.0 mmol) in SOCl2 (5 mL) was heated to reflux for 30 min under nitrogen atmosphere. The reaction was concentrated under reduced pressure to give 2,4,6-trichlorobenzoyl chloride (900 mg, 93% yield), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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